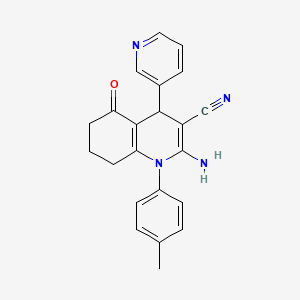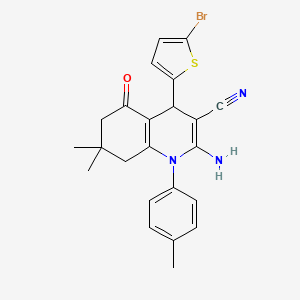![molecular formula C16H14BrClN2O2 B11540776 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11540776.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the following properties:
- Molecular Formula:
C8H8BrClN2O2
- Molecular Weight: 279.52 g/mol .
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield the target compound .
Reaction Conditions:- Reactants: 2-(2-bromo-4-chlorophenoxy)acetic acid, hydrazine hydrate
- Solvent: Ethanol or methanol
- Temperature: Typically refluxed at elevated temperatures
- Catalyst: None required
Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.
Chemical Reactions Analysis
Reactions:
Hydrazone Formation: The initial step involves the condensation of the carboxylic acid group with hydrazine, resulting in the formation of the hydrazone.
Cyclization: The hydrazone undergoes intramolecular cyclization to yield the final product.
2-(2-bromo-4-chlorophenoxy)acetic acid: Starting material
Hydrazine hydrate: Reactant for hydrazone formation
Ethanol or methanol: Solvent for the reaction
Major Products: The major product is 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide .
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Researchers may explore its interactions with biological systems.
Medicine: Investigations into its pharmacological properties could be valuable.
Industry: It might find use in materials science or as a reagent.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds such as (2-bromo-4-chlorophenyl)(phenyl)methanol and other structurally similar hydrazides.
Properties
Molecular Formula |
C16H14BrClN2O2 |
|---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11-4-2-3-5-12(11)9-19-20-16(21)10-22-15-7-6-13(18)8-14(15)17/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
LVUJIMAZACLJTF-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(3-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11540704.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)

![(2E,5E)-5-[4-(benzyloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11540718.png)
![2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11540719.png)
![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11540727.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B11540734.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11540741.png)
![2-methyl-N-[(9Z)-3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene]aniline](/img/structure/B11540742.png)



![3-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B11540756.png)
![(4Z)-1-(4-methoxyphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11540765.png)
